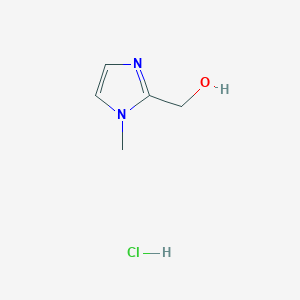

![molecular formula C13H10Cl3FN4O B2535187 4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide CAS No. 326007-22-1](/img/structure/B2535187.png)

4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide" is a fluorinated benzamide derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar fluorinated benzamides and their properties, synthesis, and potential applications. For instance, the synthesis and characterization of various fluorinated benzamide derivatives with potential biological activities are discussed . These compounds are of interest due to their potential as inhibitors of biological pathways such as the Hedgehog signaling pathway , and their antimicrobial properties .

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds typically involves the coupling of a fluorinated aniline with a pyrimidinyl derivative or other heterocyclic amines. For example, the synthesis of a series of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides was achieved by a fluorine scan strategy, which is a method used to introduce fluorine atoms into a molecule to modulate its properties . Similarly, the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives was reported, starting from a fluorinated aniline precursor .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides can be characterized using various analytical techniques such as NMR, IR, MS, and X-ray crystallography. For instance, the crystal structure of a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, was determined using X-ray single-crystal determination, revealing the presence of N–H···O hydrogen bonds contributing to the molecular packing in the crystal .

Chemical Reactions Analysis

Fluorinated benzamides can participate in various chemical reactions, often as intermediates or final products in the synthesis of biologically active compounds. The introduction of fluorine into the phenyl group of 4-(2-pyrimidinylamino)benzamides has been shown to lead to potent inhibitors of the Hedgehog signaling pathway, indicating that such modifications can significantly alter the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of fluorine atoms. These compounds often exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the case of soluble fluoro-polyimides . The introduction of fluorine can also affect the physicochemical properties, such as melting point behavior, and can lead to polymorphism and isomorphous relationships in the solid state, as observed in a study of fluoro-N-(pyridyl)benzamides .

Wissenschaftliche Forschungsanwendungen

Metabolism in Antineoplastic Therapy

A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients has revealed insights into its metabolic pathways. Flumatinib, structurally related to the chemical compound , undergoes metabolic processes such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, highlighting the complex interactions of such compounds within human physiology (Gong, Chen, Deng, & Zhong, 2010).

Diagnostic Imaging in Alzheimer’s Disease

Research involving a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients underscores the diagnostic potential of fluorine-containing compounds. This study utilized a fluorine-substituted benzamide derivative for PET imaging, demonstrating its utility in identifying receptor density changes associated with the disease (Kepe et al., 2006).

Molecular Imaging for Malignant Melanoma

Another significant application is in the development of PET imaging probes, such as [18F]DMPY2, for the detection of primary and metastatic melanomas. The study illustrates how pyridine-based benzamide derivatives, through modifications like fluoro substitution, can enhance imaging quality, offering a promising approach for early-stage diagnosis and treatment monitoring of melanoma (Pyo et al., 2020).

Antimicrobial and Antiviral Research

Compounds structurally related to 4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide have been investigated for their antimicrobial and antiviral properties, highlighting the potential of such chemicals in the development of new therapeutic agents. For instance, fluorine-containing heterocyclic systems have shown promise in in vitro antibacterial and antifungal activities, suggesting the broad applicability of these compounds in medical chemistry (Chundawat, Sharma, & Bhagat, 2014).

Material Science Applications

Research into poly(N-fluoroalkyl benzamide) with controlled molecular weight and polydispersity index showcases the material science applications of fluorine-substituted benzamides. These compounds have been utilized to create materials with specific physical properties, such as high contact angles against water droplets, indicating their potential in developing novel amphiphilic block copolymers (Ohshimizu, Shibasaki, & Ueda, 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3FN4O/c14-13(15,16)11(21-12-18-6-1-7-19-12)20-10(22)8-2-4-9(17)5-3-8/h1-7,11H,(H,20,22)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXRSUYXOCXZCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

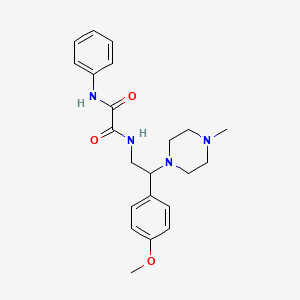

![3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid](/img/structure/B2535106.png)

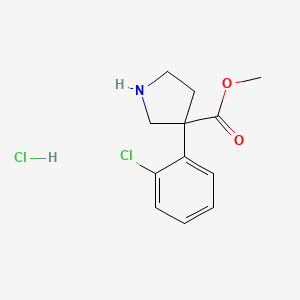

amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)

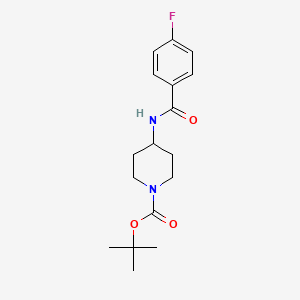

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2535112.png)

![2-(2,3-dimethylphenoxy)-N-[2-pyrrolidin-1-yl-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2535115.png)

![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)

![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535120.png)

![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)

![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)

![2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-cyclopentylpropanamide](/img/structure/B2535126.png)